trans-2-(Chloromethyl)cyclopropanecarboxylic acid

Descripción general

Descripción

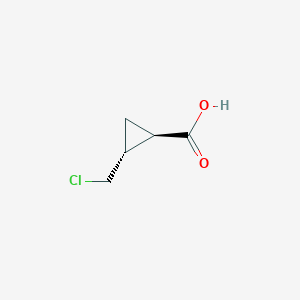

trans-2-(Chloromethyl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C5H7ClO2 It is a derivative of cyclopropane, characterized by the presence of a chloromethyl group and a carboxylic acid group attached to the cyclopropane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Chloromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by chloromethylation and carboxylation reactions. One common method involves the reaction of cyclopropane derivatives with chloromethyl reagents under controlled conditions to introduce the chloromethyl group. Subsequent carboxylation can be achieved using carbon dioxide or carboxylating agents under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective cleavage under acidic or basic conditions, influenced by substituents:

Acid-Catalyzed Ring Opening

-

Mechanism : Protonation induces Cl–C2 bond cleavage, forming 4-phenyl-2-butanone (retention of configuration) and 3-phenyl-2-butanone (via competing pathways) .

-

Stereochemical Outcome : Retention at the benzylic carbon due to SE2-like transition state (Figure 1) .

Base-Catalyzed Ring Opening

-

Mechanism : Deprotonation triggers inversion at the benzylic carbon, yielding 4-phenyl-2-butanone exclusively (Figure 2) .

| Condition | Product | Stereochemical Outcome | Yield | Reference |

|---|---|---|---|---|

| Acid (HCl) | 4-Phenyl-2-butanone | Retention | 75–90% | |

| Base (NaOH) | 4-Phenyl-2-butanone | Inversion | >95% |

Chloromethyl Group Reactions

The chloromethyl group participates in nucleophilic substitutions and eliminations:

SN2 Substitution

-

Conditions : Reaction with NaCN or NaN3 in polar aprotic solvents (DMF, 60°C) .

-

Products : Cyanomethyl or azidomethyl derivatives (Table 2).

-

Limitations : Steric hindrance from the cyclopropane ring reduces reactivity compared to linear analogs .

Elimination

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaCN | Cyanomethyl derivative | DMF, 60°C | 65% | |

| NaN3 | Azidomethyl derivative | DMF, 60°C | 72% | |

| KOtBu | Allylic alcohol | THF, 25°C | 58% |

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Esterification

Amidation

Reduction

| Reaction | Reagent/ Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H2SO4 | Methyl ester | 95% | |

| Amidation | EDCI/HOBt, R-NH2 | Cyclopropylamide | 82% | |

| Reduction | LiAlH4, THF | Primary alcohol | 88% |

Electrophilic Halogenation

Electrophilic bromination at the cyclopropane ring proceeds with inversion of configuration :

Thermal Rearrangements

Under pyrolysis (200°C), the cyclopropane ring undergoes disrotatory opening to form allyl cations, consistent with Woodward-Hoffmann rules :

Key Mechanistic Insights

-

Ring Strain Effects : The cyclopropane ring accelerates reactions via transition-state stabilization .

-

Steric Guidance : Chloromethyl and carboxylic acid groups direct regioselectivity in substitutions .

-

Stereoelectronic Factors : Orbital interactions (e.g., σ→σ* donations) stabilize intermediates in Li/Mg carbenoid reactions .

Aplicaciones Científicas De Investigación

Organic Synthesis

Trans-2-(Chloromethyl)cyclopropanecarboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique three-membered cyclopropane ring allows for various chemical reactions, including:

- Reactivity with Nucleophiles : The chloromethyl group can participate in nucleophilic substitution reactions, making it useful for creating new carbon-carbon and carbon-heteroatom bonds.

- Cycloaddition Reactions : The cyclopropane structure can undergo cycloaddition reactions, which are valuable for synthesizing larger cyclic compounds or introducing functional groups into existing frameworks.

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications, particularly in relation to its biological activity. Preliminary research suggests that this compound may inhibit specific enzymes involved in inflammatory pathways. This could position it as a candidate for:

- Anti-inflammatory Agents : Compounds with similar structures have shown promise in modulating inflammatory responses, indicating that further studies on this compound could lead to the development of new anti-inflammatory drugs.

- GPR120 Modulation : Research indicates that cyclopropanecarboxylic acids can act as modulators of GPR120, a receptor implicated in metabolic diseases such as diabetes and obesity. This suggests potential applications in treating metabolic disorders .

Agricultural Applications

This compound may also find applications in agricultural chemistry. Its structural properties allow it to be utilized as an intermediate in the synthesis of agrochemicals, particularly:

- Pesticides : The compound can be used to synthesize pyrethroid-type insecticides, which are known for their efficacy against a range of agricultural pests while exhibiting low toxicity to mammals .

- Fungicides and Herbicides : Given its reactivity, it may serve as a precursor for developing new fungicidal and herbicidal agents.

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of trans-2-(Chloromethyl)cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparación Con Compuestos Similares

Cyclopropanecarboxylic acid: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

2-(Bromomethyl)cyclopropanecarboxylic acid: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.

2-(Hydroxymethyl)cyclopropanecarboxylic acid:

Uniqueness: trans-2-(Chloromethyl)cyclopropanecarboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications .

Actividad Biológica

Trans-2-(Chloromethyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by the presence of a chloromethyl group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The following sections will explore its biological activity, chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHOCl

- Molecular Weight : 134.56 g/mol

- Structural Features : The unique arrangement of functional groups in this compound contributes to its distinct reactivity and biological activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, potentially leading to enzyme inhibition or modulation of biochemical pathways.

- Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding, influencing interactions with proteins and other biomolecules.

- Enzyme Interaction : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in inflammatory pathways, indicating that this compound could exhibit anti-inflammatory properties.

Biological Activity Overview

The biological activities associated with this compound include:

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclopropanecarboxylic Acid | Lacks chloromethyl group | Less reactive; minimal biological activity |

| 2-(Bromomethyl)cyclopropanecarboxylic Acid | Bromine instead of chlorine | Different reactivity; potential applications in similar fields |

| 2-(Hydroxymethyl)cyclopropanecarboxylic Acid | Hydroxymethyl group present | Potentially different biological interactions |

This compound stands out due to the combination of both chloromethyl and carboxylic acid groups, enhancing its versatility in chemical synthesis and biological applications.

Case Studies and Research Findings

- Synthesis and Characterization : Research indicates that this compound can be synthesized via nucleophilic substitution reactions involving epichlorohydrin and phenolic compounds. This synthesis pathway is crucial for developing derivatives with enhanced biological activity .

- Inflammatory Pathway Modulation : A study highlighted the potential of similar cyclopropane derivatives to inhibit enzymes like COX (Cyclooxygenase), which are pivotal in inflammatory responses. While direct studies on this compound are scarce, the implications suggest it may have comparable effects .

- Developmental Toxicity Studies : Although primarily focused on pyrethroid insecticides, research on cyclopropane derivatives indicates potential neurotoxic effects at high doses. This raises questions about the safety profile of compounds like this compound when used in pharmacological applications .

Propiedades

IUPAC Name |

(1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMFMZALCNUPDJ-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.